Rapastinel
CAS No.: 117928-94-6
Cat. No.: VC0001955
Molecular Formula: C18H31N5O6
Molecular Weight: 413.5 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 117928-94-6 |
---|---|
Molecular Formula | C18H31N5O6 |
Molecular Weight | 413.5 g/mol |
IUPAC Name | (2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1 |
Standard InChI Key | GIBQQARAXHVEGD-BSOLPCOYSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O |
SMILES | CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O |
Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O |
Pharmacological Profile and Mechanism of Action
NMDAR Modulation and Synaptic Plasticity
Rapastinel potentiates NMDAR currents by 20–30% at therapeutic concentrations (30–100 nM), increasing the magnitude of long-term potentiation (LTP) in the medial prefrontal cortex (mPFC) and hippocampus . Electrophysiological studies in rat mPFC slices show that 100 nM rapastinel enhances NMDAR-mediated excitatory postsynaptic currents (EPSCs) by 40%, an effect independent of glycine co-agonist binding . This contrasts with ketamine, which blocks NMDAR channels and requires AMPA receptor activation for antidepressant effects .
Table 1: Key Pharmacological Targets of Rapastinel
Downstream Neurotrophic Effects
Repeated rapastinel administration (5–10 mg/kg, 3 days) upregulates extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (mTOR) pathways in the prefrontal cortex and hippocampus, increasing brain-derived neurotrophic factor (BDNF) and VGF levels by 50–70% . These effects correlate with dendritic spine proliferation and sustained antidepressant-like behaviors in mice, suggesting a feedforward loop between NMDAR activation and neurotrophic signaling .
Clinical Development and Trial Outcomes
Phase 2 and Phase 3 Adjunctive Therapy Trials
Future Directions and Challenges
The discordance between rapastinel’s robust preclinical efficacy and mixed clinical results highlights the need for biomarker-driven patient stratification. Potential strategies include:
-
Targeting GluN2B Subtype Selectivity: Developing PET ligands to quantify GluN2B receptor occupancy in vivo .
-
Combination Therapies: Pairing rapastinel with SSRIs or ketamine to synergize glutamatergic and monoaminergic modulation .
-
Expanding Indications: Investigating rapastinel in treatment-resistant depression, bipolar disorder, and neurocognitive disorders .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume